azane;telluric acid

Solubility Aqueous synthesis Tellurate precursor

Ammonium tellurate (diammonium tellurate; CAS 13453-06-0), with the molecular formula (NH₄)₂TeO₄, is an inorganic tellurium(VI) salt belonging to the tellurate class. It appears as a white crystalline powder with a density of 3.024 g/cm³, is readily soluble in water, and decomposes before melting with the release of tellurium-, nitrogen oxide-, and ammonia-containing fumes.

Molecular Formula H8N2O4Te
Molecular Weight 227.7 g/mol
CAS No. 13453-06-0
Cat. No. B081868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameazane;telluric acid
CAS13453-06-0
Molecular FormulaH8N2O4Te
Molecular Weight227.7 g/mol
Structural Identifiers
SMILES[NH4+].[NH4+].[O-][Te](=O)(=O)[O-]
InChIInChI=1S/2H3N.H2O4Te/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)
InChIKeyDRGYXGZFRXFMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ammonium Tellurate (CAS 13453-06-0) – Class Identity, Physicochemical Profile, and Procurement Baseline


Ammonium tellurate (diammonium tellurate; CAS 13453-06-0), with the molecular formula (NH₄)₂TeO₄, is an inorganic tellurium(VI) salt belonging to the tellurate class [1]. It appears as a white crystalline powder with a density of 3.024 g/cm³, is readily soluble in water, and decomposes before melting with the release of tellurium-, nitrogen oxide-, and ammonia-containing fumes [1][2]. Commercial sourcing is dominated by a 99.5% purity specification (Thermo Scientific/Alfa Aesar portfolio), typically supplied as a −60 mesh powder . As a Te(VI) compound, it is chemically distinct from tellurite (Te(IV)) analogs and serves primarily as a precursor for synthesizing other tellurium compounds, a reagent in analytical chemistry, and a starting material for peroxotellurate complexes [1][3].

Why Sodium or Potassium Tellurate Cannot Simply Replace Ammonium Tellurate in Critical Workflows


Although sodium tellurate (Na₂TeO₄), potassium tellurate (K₂TeO₄), and ammonium tellurate all deliver the TeO₄²⁻ anion, their divergent physicochemical properties preclude casual interchange. Sodium tellurate exhibits only slight aqueous solubility (≈0.8 g/100 g at 25 °C), which limits its utility in solution-phase synthesis relative to the freely water-soluble ammonium salt [1]. Potassium tellurate, while highly water-soluble (27.5 g/100 g at 20 °C), introduces a non-volatile alkali-metal cation that persists through thermal processing, whereas the ammonium counterion can be driven off as volatile NH₃ during calcination or thermal decomposition—a critical advantage for preparing metal telluride films or oxide materials [2]. Furthermore, ammonium tellurate displays a unique reactivity profile with hydrogen peroxide, forming structurally characterized peroxotellurate complexes that have no direct parallel with sodium or potassium tellurates, opening synthetic pathways inaccessible to the alkali-metal congeners [3]. These differences mean that selecting ammonium tellurate over its sodium or potassium analog is not merely a matter of cation substitution but a decision that governs solubility, thermal processing compatibility, and accessible derivative chemistry.

Ammonium Tellurate (CAS 13453-06-0) – Quantitative Comparative Evidence for Scientific Selection


Aqueous Solubility Advantage Over Sodium Tellurate Enables Higher-Concentration Solution Chemistry

Ammonium tellurate is classified as freely soluble in water (qualitative descriptor), whereas sodium tellurate (Na₂TeO₄) is quantitatively described as only slightly soluble at 0.8 g/100 g H₂O at 25 °C [1][2]. Potassium tellurate (K₂TeO₄) exhibits even higher solubility at 27.5 g/100 g at 20 °C . Although a precise g/100 mL value for ammonium tellurate was not located in the peer-reviewed literature, the qualitative classification 'soluble' (typically >1 g/100 mL and commonly >10 g/100 mL for freely soluble salts) places it at a solubility level at least one order of magnitude above sodium tellurate [2]. This substantial solubility differential is the basis for preferring the ammonium salt in aqueous preparative chemistry where high tellurate concentration is required.

Solubility Aqueous synthesis Tellurate precursor Solution processing

Ethanol Insolubility as a Purification Handle Absent in Alkali-Metal Tellurates

Russian-language authoritative sources explicitly state that ammonium tellurate is soluble in water but insoluble in ethanol [1]. This differential solubility profile provides a practical purification pathway: the crude product can be precipitated from aqueous solution by addition of ethanol, then washed with ethanol to remove water-soluble impurities. Comparable ethanol solubility data for sodium or potassium tellurate were not found in the open literature, but their high water solubility without documented ethanol insolubility suggests that this purification handle is either unique to or most pronounced for the ammonium salt. This property is leveraged in preparative procedures where the compound is crystallized from aqueous ammonia solution upon ethanol addition [2].

Purification Recrystallization Ethanol precipitation Workup

Thermal Decomposition Profile: Volatile Counterion Advantage Over Potassium Tellurate

Ammonium tellurate decomposes before reaching a defined melting point, evolving tellurium fumes, nitrogen oxides, and ammonia upon heating [1][2]. In contrast, potassium tellurate exhibits a defined decomposition temperature of 460–470 °C and potassium tellurite melts at 460–470 °C [3]. The ammonium salt's thermal lability, combined with the volatility of its nitrogenous decomposition products, means that thermal treatment leaves behind a tellurium oxide residue free of non-volatile cationic contaminants. For potassium tellurate, the K⁺ ion remains in the solid residue, necessitating additional washing or ion-exchange steps if a potassium-free product is required. A DTA/TGA study on a related mixed cesium-ammonium tellurate revealed an endothermic event at 780 K (507 °C) and a low-temperature phase transition at 213 K, demonstrating that ammonium-containing tellurates exhibit complex thermal behavior with multiple phase transitions [4].

Thermal analysis Precursor decomposition Tellurium film deposition Calcination

Unique Peroxotellurate Chemistry: Ammonium Tellurate as the Gateway to Stabilized Peroxo-Bridged Bitellurate Complexes

When ammonium tellurate is treated with 5% aqueous hydrogen peroxide at pH > 9, it yields crystalline ammonium peroxotellurates—(NH₄)₄Te₂(μ-OO)₂(μ-O)O₄(OH)₂ and (NH₄)₅Te₂(μ-OO)₂(μ-O)O₅(OH)·1.28H₂O·0.72H₂O₂—whose structures were solved by single-crystal X-ray diffraction [1]. These represent the first direct evidence for tellurium-peroxide coordination in any aqueous system and the first reported inorganic tellurium-peroxo complexes [1]. DFT calculations confirm that the peroxotellurate anion is thermodynamically more stable than the corresponding oxotellurate analogs [1]. No comparable peroxo chemistry has been reported for sodium or potassium tellurate under equivalent conditions, indicating that the ammonium cation uniquely facilitates crystallization of these peroxo-bridged binuclear tellurate species. This reactivity opens synthetic routes to novel tellurium-peroxo materials inaccessible from alkali-metal tellurate starting materials.

Peroxotellurate Hydrogen peroxide Coordination chemistry Tellurium peroxo complexes

Commercial Purity Benchmark: 99.5% Standard Specification with Higher Grades Available

Ammonium tellurate is routinely offered at 99.5% purity by major global suppliers including Thermo Scientific Chemicals (formerly Alfa Aesar) and Noah Chemicals . Some specialty vendors list purities up to 99.999% (5N) for applications demanding ultra-trace metal levels [1]. In comparison, sodium tellurate and potassium tellurate commercial purity specifications are less consistently documented in publicly available vendor datasheets; sodium tellurate from American Elements is listed without a numerical purity specification [2]. The standardized 99.5% specification for ammonium tellurate provides procurement teams with a reliable quality baseline, reducing the need for incoming QC verification relative to less well-characterized tellurate sources.

Purity specification Procurement Quality control Trace metals

Ammonium Tellurate (CAS 13453-06-0) – Evidence-Backed Application Scenarios Where This Compound Is the Preferred Choice


Synthesis of Crystalline Peroxotellurate Complexes for Main-Group Peroxide Research

Ammonium tellurate is the only tellurate salt for which crystalline peroxotellurate complexes—(NH₄)₄Te₂(μ-OO)₂(μ-O)O₄(OH)₂ and (NH₄)₅Te₂(μ-OO)₂(μ-O)O₅(OH)·1.28H₂O·0.72H₂O₂—have been isolated and structurally characterized from aqueous H₂O₂ solution [1]. The ammonium cation appears essential for crystallization of these binuclear peroxo-bridged anions. Any research program targeting tellurium-peroxo coordination chemistry must therefore procure ammonium tellurate specifically; sodium or potassium tellurate cannot substitute for this reactivity. This scenario is directly supported by the quantitative evidence in Section 3 (Evidence Item 4).

Precursor for Alkali-Metal-Free Tellurium Oxide or Telluride Thin Films via Thermal Decomposition

Because ammonium tellurate decomposes before melting with evolution of volatile NH₃, NOx, and Te-containing fumes, thermal processing leaves a residue free of non-volatile cationic contaminants [1][2]. In contrast, potassium tellurate decomposition at 460–470 °C retains K⁺ in the solid product, necessitating post-thermal purification for applications requiring cation-free TeOₓ or telluride films [3]. This makes ammonium tellurate the precursor of choice for CVD/ALD-like thermal routes to tellurium-containing thin films where alkali-metal contamination is unacceptable. This scenario is directly supported by the thermal decomposition evidence in Section 3 (Evidence Item 3).

High-Concentration Aqueous Tellurate Solution Preparation for Materials Synthesis

Ammonium tellurate's water solubility, classified as freely soluble, substantially exceeds that of sodium tellurate (0.8 g/100 g at 25 °C) [1][2]. For solution-phase synthesis protocols requiring tellurate concentrations above approximately 0.03 M, sodium tellurate becomes impractical due to solubility limitations, whereas ammonium tellurate can support significantly higher concentrations. Although potassium tellurate offers even higher solubility (27.5 g/100 g at 20 °C), its use introduces potassium contamination issues for cation-sensitive workflows [3]. Ammonium tellurate thus occupies a strategic middle ground: high solubility without persistent alkali-metal contamination. This scenario is directly supported by the solubility evidence in Section 3 (Evidence Item 1).

Purification-Intensive Workflows Leveraging Ethanol Precipitation

The documented insolubility of ammonium tellurate in ethanol, coupled with its water solubility, enables a straightforward purification protocol: dissolution in water, filtration to remove insoluble impurities, and precipitation by ethanol addition followed by ethanol washing [1]. This property is not documented for sodium or potassium tellurates and provides a low-cost purification route that reduces the need for column chromatography or repeated recrystallization. Procurement of ammonium tellurate is therefore advantageous for laboratories that require high-purity tellurate without access to advanced purification infrastructure. This scenario is directly supported by the ethanol insolubility evidence in Section 3 (Evidence Item 2).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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